molecular formula C11H12ClFN2O B7879202 N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide

Cat. No. B7879202
M. Wt: 242.68 g/mol
InChI Key: YHUIQNBEKKLKEL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C11H12ClFN2O and its molecular weight is 242.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitubercular and Antibacterial Activities : Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which are structurally related to N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide, have shown potent antitubercular activity. Specifically, derivatives with 4-fluorophenyl and 4-chlorophenyl substitutions exhibited significant activity against Escherichia coli and Staphylococcus aureus strains (Bodige et al., 2019).

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide : This research outlines a high-yield synthetic method for a compound structurally related to N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide. The synthesis involves multi-step nucleophilic substitution and ester hydrolysis (Zhou et al., 2021).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Structurally similar compounds to N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide have been investigated as inhibitors of NF-kappaB and AP-1 transcription factors. These studies focus on improving oral bioavailability and potential gastrointestinal permeability (Palanki et al., 2000).

  • Synthesis of Schiff's Bases and Azetidinones : N′-[(1Z)-(Substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the target compound, have been synthesized and shown antidepressant and nootropic activities (Thomas et al., 2016).

  • Solvent-Free Synthesis and Spectral Linearity Studies : Research on derivatives of N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide, specifically (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide, demonstrated solvent-free synthesis and spectral linearity. These studies provide insights into the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-9-5-8(1-2-10(9)13)15-11(16)7-3-4-14-6-7/h1-2,5,7,14H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIQNBEKKLKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide
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N-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxamide

Citations

For This Compound
1
Citations
T Ruengsatra, A Meeprasert, E Rattanangkool… - RSC …, 2023 - pubs.rsc.org
Hepatitis B virus (HBV) capsid assembly modulators (CAMs) are currently being evaluated in clinical trials as potential curative therapies for HBV. This study used in silico computational …
Number of citations: 5 pubs.rsc.org

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